2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Description
Properties
Molecular Formula |
C19H14ClN3O |
|---|---|
Molecular Weight |
335.8 g/mol |
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14ClN3O/c1-24-15-8-4-13(5-9-15)18-10-16(17(11-21)19(22)23-18)12-2-6-14(20)7-3-12/h2-10H,1H3,(H2,22,23) |
InChI Key |
LYYFCTAEJVPSIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)N |
Origin of Product |
United States |
Biological Activity
2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a pyridine derivative that has garnered interest due to its potential biological activities, including anticancer, antibacterial, and corrosion inhibition properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : CHClNO
- Molecular Weight : 349.82 g/mol
The structural features that contribute to its biological activity include:
- A pyridine ring that enhances interaction with biological targets.
- Substituents such as the chlorophenyl and methoxyphenyl groups that may influence pharmacological properties.
Synthesis
The synthesis of this compound typically involves multicomponent reactions. These methods have been optimized to yield high purity and efficiency, often utilizing solvent-free conditions to minimize environmental impact .
Anticancer Activity
Several studies have reported on the cytotoxic effects of this compound against various cancer cell lines:
- Cytotoxicity Testing : In vitro assays demonstrated significant cytotoxic activity against human cancer cell lines such as MCF7 (breast cancer), HT29 (colorectal cancer), and A2780 (ovarian cancer). The compound exhibited an IC value of approximately 2.243 μM against HT29, outperforming the reference drug Doxorubicin (IC = 3.964 μM) .
| Cell Line | IC (μM) | Reference Drug IC (μM) |
|---|---|---|
| HT29 | 2.243 ± 0.217 | 3.964 ± 0.360 |
| MCF7 | Not specified | Not specified |
| A2780 | Not specified | Not specified |
Antibacterial Activity
The compound has also shown promising antibacterial properties:
- Minimum Inhibitory Concentration (MIC) : Against Escherichia coli, the MIC was found to be as low as 0.013 µM, comparable to amoxicillin (MIC = 0.01 µM). This suggests strong potential for use in treating bacterial infections .
| Bacterial Strain | MIC (µM) | Reference Drug MIC (µM) |
|---|---|---|
| Escherichia coli | 0.013 | 0.01 |
| Staphylococcus aureus | Not specified | Not specified |
Molecular docking studies indicate that the compound binds effectively to dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis, which may explain its anticancer properties . The binding affinity scores suggest a strong interaction with this target, highlighting its potential as a therapeutic agent.
Case Studies and Research Findings
- Cytotoxicity Studies : A study highlighted that compound 4a (related structure) showed significant cytotoxicity across multiple cancer cell lines, reinforcing the need for further exploration into its mechanism and potential as a lead compound in drug development .
- Antimicrobial Efficacy : Research demonstrated that derivatives of this pyridine compound exhibited effective inhibition against both gram-positive and gram-negative bacteria, showcasing broad-spectrum antimicrobial activity .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Anticancer Activity :
- Research indicates that this compound has significant antiproliferative effects against several cancer cell lines. Studies have shown that it inhibits the growth of cancer cells by targeting specific signaling pathways involved in tumor proliferation.
- For example, a study demonstrated that it acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell survival and growth .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Preliminary studies suggest that 2-amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent.
Case Study 1: Anticancer Efficacy
A study conducted on non-small cell lung cancer (NSCLC) demonstrated that treatment with this compound resulted in reduced tumor size and enhanced apoptosis in tumor cells. The mechanism involved the inhibition of key pathways associated with tumor growth, highlighting its potential as an effective anticancer agent.
Case Study 2: Anti-inflammatory Effects
In an animal model of rheumatoid arthritis, the compound exhibited significant reductions in joint swelling and pain, indicating its potential application in treating inflammatory conditions.
Preparation Methods
Chlorination of Dihydropyridine Precursor
The dihydropyridine intermediate (1) is refluxed in excess POCl₃ under anhydrous conditions. The reaction typically completes within 4–6 hours, producing 2-chloro-4-(4-chlorophenyl)-6-(4-methoxyphenyl)nicotinonitrile (2) in >85% yield. The chloro group at the 2-position is critical for subsequent nucleophilic substitution.
Azidolysis and Reduction
The chlorinated intermediate (2) is treated with sodium azide (NaN₃) under phase-transfer catalysis (PTC) conditions. Using Aliquat 336® (tricaprylmethylammonium chloride) as a catalyst, chlorobenzene/water (3:1) as solvents, and reflux for 1–1.5 hours, the azide intermediate (3) forms quantitatively. Subsequent reduction with sodium borohydride (NaBH₄) under the same PTC system cleaves the tetrazole ring, yielding the target amine (4) (Table 1).
Table 1: Two-Step Synthesis Parameters and Yields
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, reflux | 4–6 | 85–90 |
| Azidolysis | NaN₃, Aliquat 336®, chlorobenzene/H₂O | 1–1.5 | 95–98 |
| Reduction | NaBH₄, Aliquat 336®, reflux | 1–1.5 | 68–72 |
This method achieves an overall yield of 65–70% after purification by crystallization (methanol/chloroform). The use of recoverable chlorobenzene enhances sustainability, though NaBH₄ requires careful handling to avoid side reactions.
One-Pot Synthesis Strategy
To streamline production, a one-pot method eliminates the isolation of intermediates (2) and (3) . Starting directly from (1) , sequential chlorination, azidolysis, and reduction occur in a single reaction vessel.
Reaction Optimization
In chlorobenzene/water with Aliquat 336® (0.0008 mole), (1) is treated with POCl₃, followed by NaN₃ and NaBH₄ without isolating (2) or (3) . The total reaction time extends to 3–4 hours, with the final compound (4) isolated in 59–64% yield (Table 2).
Table 2: One-Pot Synthesis Efficiency
| Parameter | Value |
|---|---|
| Catalyst Loading (Aliquat 336®) | 16 mol% |
| Solvent System | Chlorobenzene/H₂O (3:1) |
| Temperature | Reflux (110–120°C) |
| Total Time | 3–4 h |
| Isolated Yield | 59–64% |
While operationally simpler, the one-pot approach suffers from lower yields due to competing side reactions, such as over-reduction or incomplete azide formation.
Comparative Analysis of Methods
Yield and Scalability
The two-step method outperforms the one-pot strategy in yield (65–70% vs. 59–64%) and reproducibility, making it preferable for gram-scale synthesis. However, the one-pot method reduces solvent usage and labor, favoring pilot-scale applications despite modest yields.
Q & A
Basic: What are the standard synthetic routes for this compound?
The synthesis typically involves a multi-step condensation and cyclization strategy. A common approach starts with the reaction of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives in the presence of catalysts like palladium or copper (e.g., CuI). Solvents such as dimethylformamide (DMF) or toluene are used under reflux conditions. Post-cyclization functionalization, such as nitrile group introduction, is achieved via nucleophilic substitution or oxidation reactions. Key intermediates are purified using column chromatography, and yields are optimized by controlling stoichiometry and reaction time .
Basic: How is the compound structurally characterized?
Structural validation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsion angles (e.g., C–C bond lengths: 1.37–1.43 Å, R-factor: 0.047–0.185) . Complementary techniques include:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., aromatic proton signals at δ 6.8–8.2 ppm).
- FT-IR : Nitrile stretches (~2200 cm) and amino vibrations (~3350 cm) are diagnostic .
Advanced: How to address discrepancies in crystallographic data between studies?
Discrepancies in parameters like R-factors (e.g., 0.047 vs. 0.185 in vs. ) may arise from crystal quality or refinement methods. To resolve:
- Validate data using Hirshfeld surface analysis to assess intermolecular interactions.
- Cross-check with DFT calculations to compare theoretical and experimental bond angles.
- Re-refine raw diffraction data with updated software (e.g., SHELXL) .
Advanced: What strategies optimize synthesis for higher yield?
Yield optimization strategies include:
- Catalyst screening : Transition metals (e.g., Pd/C) enhance cyclization efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
Basic: What methodologies are used in pharmacological screening?
In vitro assays are standard:
- Antimicrobial activity : Agar diffusion against Gram-positive/negative bacteria (MIC values: 2–16 µg/mL).
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 IC < 10 µM).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC ~5 µM in HeLa) .
Advanced: How are structure-activity relationships (SAR) studied?
SAR studies involve:
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -CF) to enhance bioactivity.
- Bioisosteric replacement : Swap pyridine with thieno[2,3-b]pyridine to improve metabolic stability.
- Pharmacophore modeling : Identify critical hydrogen-bonding motifs (e.g., amino and nitrile groups) .
Advanced: How to resolve contradictions in spectroscopic data?
Contradictions in NMR/IR peaks (e.g., nitrile vs. alkyne signals) can be mitigated by:
- 2D NMR techniques (HSQC, HMBC) to assign overlapping signals.
- High-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Purity validation : HPLC with >99% purity thresholds (C18 column, acetonitrile/water gradient) .
Basic: What computational tools model this compound’s interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
